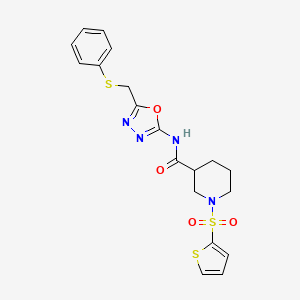![molecular formula C16H19N5O3 B2800831 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 2094523-30-3](/img/structure/B2800831.png)
3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea is an organic compound with intricate structural features combining pyrazole, urea, and azetidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Synthesis typically begins with the formation of the pyrazole core, followed by functionalization to introduce the methoxyethyl group. Subsequently, coupling reactions with isocyanates or similar reagents yield the urea linkage. Final steps include introducing the azetidin-1-yl phenyl moiety under controlled conditions to avoid undesired side reactions.
Industrial Production Methods: : While specific industrial methods for large-scale production remain proprietary, common practices involve optimization of reaction steps for efficiency and yield, often employing high-throughput techniques and robust purification methods to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Conversion to higher oxidation states using oxidizing agents.
Reduction: : Selective reduction of functional groups under controlled conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions to modify the compound's functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, alkyl halides, acids.
Major Products Formed from These Reactions: : Depending on the conditions, products can include oxidized derivatives, reduced compounds, or substituted analogs with various functional group modifications.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound serves as a building block for synthesizing more complex molecules, offering versatility in designing new materials with specific properties.
Biology: : Biologically, its structure is explored for potential pharmacological activities, such as enzyme inhibition or receptor binding, contributing to drug discovery efforts.
Medicine: : In medicinal research, it's investigated for its potential therapeutic effects, particularly in targeting specific pathways or molecular mechanisms relevant to diseases.
Industry: : Industrial applications include its use as an intermediate in producing specialized chemicals, polymers, or advanced materials with unique properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors, modulating their activity. Specific pathways involve binding to active sites or allosteric regions, thereby influencing biochemical processes and cellular functions. Detailed mechanistic studies reveal how subtle modifications in its structure can significantly impact its biological activity.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: : Compared to other pyrazole-based or urea-containing compounds, 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea stands out due to its unique azetidine moiety, which imparts distinct properties.
List of Similar Compounds
1-(3-chlorophenyl)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]urea
3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-(4-nitrophenyl)urea
1-(3-methylphenyl)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]urea
Propiedades
IUPAC Name |
1-[1-(2-methoxyethyl)pyrazol-4-yl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-24-8-7-20-11-13(10-17-20)19-16(23)18-12-3-2-4-14(9-12)21-6-5-15(21)22/h2-4,9-11H,5-8H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTVICKKRCZOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NC(=O)NC2=CC(=CC=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2800756.png)
![2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2800758.png)
![4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2800759.png)


![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
![N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2800764.png)

![2-(2,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2800768.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)

